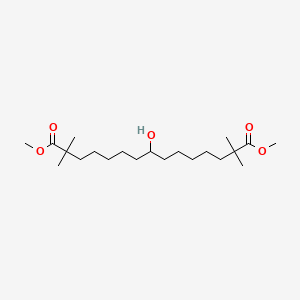
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various amines, sulfonothioates, and diazenyl compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Applications De Recherche Scientifique
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its diverse reactivity.
Mécanisme D'action
The mechanism by which (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C26H35N5O5S2 |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
N-[2-[4-[[4-(3-methylsulfonylsulfanylpropanoylamino)phenyl]diazenyl]anilino]-2-oxoethyl]octanamide |
InChI |
InChI=1S/C26H35N5O5S2/c1-3-4-5-6-7-8-24(32)27-19-26(34)29-21-11-15-23(16-12-21)31-30-22-13-9-20(10-14-22)28-25(33)17-18-37-38(2,35)36/h9-16H,3-8,17-19H2,1-2H3,(H,27,32)(H,28,33)(H,29,34) |
Clé InChI |
NWDWFDNOYKTFEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

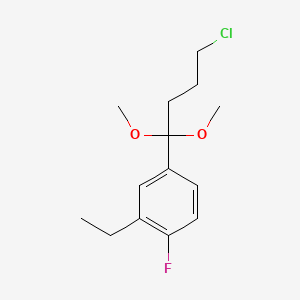
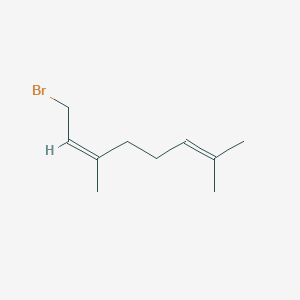


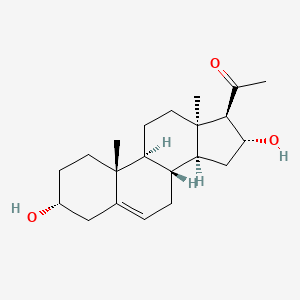
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
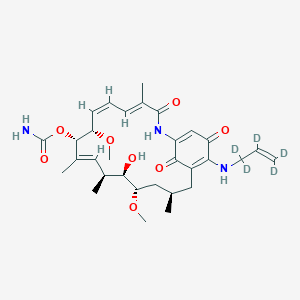
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)


![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
